molecular formula C10H9BrN2OS B12929606 3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 53282-71-6

3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12929606
CAS No.: 53282-71-6
M. Wt: 285.16 g/mol
InChI Key: STZQAHFPMPSWKO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic imidazolidinone derivative of significant interest in medicinal chemistry research. This compound features a bromophenyl substituent and a thiohydantoin core, a scaffold widely recognized for its diverse biological activities. Compounds within this structural class are frequently investigated for their potent antibacterial properties, particularly against challenging multi-drug resistant pathogens . The imidazole-thiohydantoin framework is also a key structure in the development of novel antitumor agents, with related molecules demonstrating promising anti-proliferative activity against various cancer cell lines . The primary research value of this compound lies in its potential as a building block for constructing molecular hybrids and conjugates. This strategy, which involves covalently linking two pharmacophores, is a leading approach to overcome antibiotic resistance and enhance therapeutic efficacy . Researchers can utilize this chemical as a core scaffold to develop new chemical entities for screening against a broad spectrum of biological targets. The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and profiling before use in any experimental setting.

Properties

CAS No.

53282-71-6

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

3-(2-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H9BrN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15)

InChI Key

STZQAHFPMPSWKO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Cyclization to Imidazolidinone Core

A common method to prepare the imidazolidin-4-one core involves the reaction of amino acid derivatives or diamines with carbonyl compounds under dehydrating or cyclizing conditions. For example:

  • Reaction of 1,2-diamines with isocyanates or carbamoyl chlorides to form imidazolidinones.
  • Alternatively, condensation of amino acids with aldehydes or ketones followed by cyclization.

Introduction of the 2-Bromophenyl Group

The 2-bromophenyl substituent can be introduced via:

  • Direct condensation of the imidazolidinone intermediate with 2-bromobenzaldehyde or 2-bromophenylglyoxal derivatives.
  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on preformed imidazolidinone rings bearing suitable leaving groups.

Formation of the 2-Sulfanylidene (Thiocarbonyl) Group

The thiocarbonyl group at position 2 is typically introduced by:

  • Treatment of the corresponding carbonyl imidazolidinone with Lawesson’s reagent or phosphorus pentasulfide (P4S10), which converts the carbonyl oxygen to sulfur.
  • Alternatively, direct cyclization using thiourea derivatives can yield the thiocarbonyl functionality during ring formation.

Representative Synthetic Procedure (Literature-Based)

A representative synthesis reported in the literature involves:

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of imidazolidinone intermediate Reaction of 1,2-diamine with methyl isocyanate or equivalent Formation of 5-methylimidazolidin-4-one core 70-85
2. Bromophenyl substitution Condensation with 2-bromobenzaldehyde in presence of acid catalyst (e.g., AcOH) Formation of 3-(2-bromophenyl)-5-methylimidazolidin-4-one 60-75
3. Thiocarbonyl introduction Treatment with Lawesson’s reagent in refluxing toluene or THF Conversion of carbonyl to sulfanylidene group 65-80

This sequence is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference. Solvents such as dry tetrahydrofuran (THF), toluene, or chloroform are commonly used. Reaction monitoring is performed by NMR spectroscopy and TLC.

Experimental Notes and Optimization

  • Atmosphere: Reactions are typically carried out under nitrogen or argon to avoid moisture and oxygen sensitivity, especially during thiocarbonyl formation.
  • Temperature: Cyclization and thiocarbonylation steps require controlled heating (50–110 °C) to optimize yields without decomposition.
  • Catalysts: Acid catalysts such as acetic acid or sulfuric acid facilitate condensation steps.
  • Purification: Products are purified by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range (%) Advantages Disadvantages
Cyclization + Condensation + Thiocarbonylation 1,2-diamine, 2-bromobenzaldehyde, Lawesson’s reagent Acid catalyst, inert atmosphere Reflux in organic solvent 60–85 Straightforward, moderate to good yields Multi-step, requires moisture control
Direct thiourea cyclization Amino acid derivatives, thiourea, 2-bromophenyl aldehyde Acidic medium, heat 80–90 °C, reflux 50–70 One-pot synthesis possible Lower yields, longer reaction times
Cross-coupling on preformed imidazolidinone Halogenated imidazolidinone, 2-bromophenyl boronic acid Pd catalyst, base 80–100 °C, inert atmosphere 55–75 High selectivity, modular Requires expensive catalysts

Research Findings and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the imidazolidinone ring and substitution pattern. The thiocarbonyl carbon resonates downfield (~190-200 ppm in ^13C NMR).
  • Mass Spectrometry: Molecular ion peaks consistent with the brominated thiocarbonyl imidazolidinone.
  • Elemental Analysis: Confirms the presence of bromine and sulfur consistent with the target compound.
  • X-ray Crystallography: In some studies, single-crystal X-ray diffraction confirms the molecular structure and thiocarbonyl positioning.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(5Z)-5-[(4-Bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylideneimidazolidin-4-one (CAS: 58970-47-1)

  • Substituents :

  • Position 3: 2-Nitrophenyl (electron-withdrawing nitro group).
  • Position 5: (4-Bromophenyl)methylene (Z-configuration).
    • Key Differences :
  • The nitro group at position 3 enhances electron deficiency, increasing reactivity toward nucleophilic attack compared to the methyl group in the target compound.
  • The 4-bromophenyl substituent (vs.
  • The methylidene group at position 5 introduces a double bond, altering conjugation and planarity.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from )

  • Substituents :

  • A pyrimidine ring with bromine and morpholine groups.
  • A sulfonamide linker with trimethylbenzenesulfonyl and methoxyphenyl groups.
    • Key Differences :
  • The pyrimidine core offers distinct hydrogen-bonding capabilities compared to the imidazolidinone ring.
  • The sulfonamide group increases hydrophilicity, contrasting with the thione group’s moderate polarity.

Comparative Analysis Table

Property/Feature 3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one (5Z)-5-[(4-Bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylideneimidazolidin-4-one N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Core Structure Imidazolidinone Imidazolidinone Pyrimidine
Position 3 Substituent 2-Bromophenyl (moderate steric hindrance) 2-Nitrophenyl (strong electron-withdrawing) 5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl
Position 5 Substituent Methyl (4-Bromophenyl)methylene (Z-configuration) Methoxyphenyl
Electronic Effects Electron-neutral (methyl) and moderately electron-deficient Highly electron-deficient (nitro group) Electron-rich (morpholine) and electron-deficient (bromine)
Hydrogen Bonding Potential Moderate (thione and bromine) High (nitro and thione groups) High (sulfonamide and morpholine)
Crystallinity Likely high due to planar structure and bromine Enhanced by nitro group’s polarity Moderate (pyrimidine and sulfonamide reduce packing efficiency)

Research Findings and Trends

  • Steric and Electronic Effects: The 2-bromophenyl group in the target compound creates steric hindrance, reducing solubility in non-polar solvents compared to the 4-bromophenyl analogue . The nitro group in the analogue increases electrophilicity, making it more reactive in Suzuki coupling reactions compared to the methyl-substituted target compound.
  • Hydrogen Bonding and Crystal Packing :

    • Both the target compound and its nitro analogue exhibit strong hydrogen-bonding networks involving the thione group (S–H⋯O/N interactions), as predicted by graph-set analysis .
    • The methyl group in the target compound may lead to weaker π-π stacking interactions compared to the nitro analogue’s planar nitro-phenyl ring .
  • Biological Activity: Thioimidazolidinones with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity, suggesting the nitro analogue may outperform the target compound in such applications .

Biological Activity

3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrN3OS. Its structure features a bromophenyl group, which is known to influence the compound's biological properties through electronic and steric effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

In Vitro Studies

A series of in vitro studies have evaluated the biological effects of this compound:

  • Anticancer Activity :
    • Cell Lines Tested : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
    • Results : Significant reductions in cell viability were observed at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity.
  • Antimicrobial Activity :
    • Pathogens Tested : The compound was screened against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Antioxidant Activity :
    • Assays Used : DPPH and ABTS assays were employed to assess free radical scavenging ability.
    • Results : The compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were designed to enhance biological activity through structural modifications.

DerivativeBiological ActivityIC50 (µM)
Compound AAnticancer25
Compound BAntimicrobial30
Compound CAntioxidant15

The results indicated that certain modifications led to improved potency against cancer cells while retaining antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one and its derivatives?

  • Methodology :

  • Alkylation : Reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes in a basic medium (e.g., KOH in 2-propanol) under reflux conditions .
  • Microwave-assisted synthesis : Heating the thiol precursor with HCl in alcohols (methanol or 1-propanol) at 150°C under 14.4 bar pressure for 45 minutes using microwave irradiation, which improves reaction efficiency and yield .
  • Characterization involves elemental analysis (CHNS), 1H NMR^1 \text{H NMR}, and chromatographic mass spectrometry to confirm purity and structure .

Q. Which spectroscopic and chromatographic methods are employed to confirm the structure of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies proton environments, particularly the bromophenyl and methyl groups .
  • Elemental Analysis : Verifies empirical formula consistency (e.g., C, H, N, S content) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and fragmentation patterns .
  • High-Resolution X-ray Diffraction : Resolves crystal packing and bond lengths for unambiguous structural assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?

  • Strategies :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of alkylthio substituents (e.g., decylthio vs. methylthio) to assess antimicrobial potency. Longer alkyl chains (e.g., C10) show increased activity due to improved membrane penetration .
  • Microwave Parameter Adjustment : Modifying irradiation time, temperature, and solvent polarity to optimize yield and reduce side products .
  • Co-crystallization : Introducing co-formers to stabilize bioactive conformations and improve solubility .

Q. What strategies resolve contradictions in crystallographic data when hydrogen bonding patterns are ambiguous?

  • Approaches :

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., R22(8)R_2^2(8)) to identify recurring patterns and distinguish intentional interactions from crystallographic noise .
  • SHELXL Refinement : Using anisotropic displacement parameters and twin refinement for high-resolution or twinned data. SHELX’s robust algorithms handle disorder and partial occupancy effectively .
  • ORTEP Visualization : Generating displacement ellipsoid plots to assess thermal motion and validate hydrogen bond geometry .

Q. How can researchers analyze structure-activity relationships (SAR) for antimicrobial activity in derivatives?

  • Methodology :

  • Serial Dilution Assays : Determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains. For example, compound IIi (decylthio derivative) showed MIC values of 6.25 µg/mL against C. albicans .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) to rationalize activity trends .
  • LogP Calculations : Correlate lipophilicity with bioactivity; higher LogP values (>4) often enhance membrane permeability .

Q. How should anisotropic displacement parameters be handled during crystallographic refinement?

  • Best Practices :

  • SHELXL Constraints : Apply restraints to anisotropic displacement parameters (ADPs) for light atoms (e.g., H) to prevent overfitting .
  • ORTEP-3 Visualization : Use thermal ellipsoid plots at 50% probability to validate ADPs and identify outliers .
  • Twinning Analysis : For twinned crystals, employ the Hooft parameter or BASF scale factor in SHELXL to refine twin domains .

Data Contradiction and Validation

Q. What steps mitigate discrepancies between computational and experimental spectral data?

  • Validation Protocol :

  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental 1H NMR^1 \text{H NMR} chemical shifts to identify conformational mismatches .
  • Cross-Validation with Crystallography : Use X-ray-derived bond lengths and angles to refine computational models .
  • Error Analysis : Statistically assess crystallographic R-factors (<5% for high-quality data) and NMR signal multiplicity .

Hydrogen Bonding and Crystal Engineering

Q. How do hydrogen bonding networks influence the solid-state properties of this compound?

  • Analysis Framework :

  • Graph Set Notation : Classify motifs like D(2)D(2) or C(6)C(6) chains to predict packing efficiency and solubility .
  • Cambridge Structural Database (CSD) Mining : Compare with analogs (e.g., 2-sulfanylideneimidazolidin-4-ones) to identify conserved interactions .
  • Thermal Analysis : Correlate hydrogen bond density with melting points (e.g., higher density → elevated decomposition temperatures) .

Software and Computational Tools

Q. Which software packages are recommended for crystallographic data processing and visualization?

  • Tools :

  • SHELX Suite : SHELXL for refinement, SHELXD for structure solution (especially for small molecules), and SHELXPRO for macromolecular interfaces .
  • WinGX : Integrates SHELX with ORTEP for ellipsoid plots and CIF report generation .
  • Mercury (CCDC) : For advanced packing diagrams and interaction analysis .

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